molecular formula C6H4BrN3 B13067887 4-bromo-7H-pyrrolo[2,3-c]pyridazine

4-bromo-7H-pyrrolo[2,3-c]pyridazine

Cat. No.: B13067887
M. Wt: 198.02 g/mol
InChI Key: CLEIPHTZDPZJKM-UHFFFAOYSA-N
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Description

The Significance of Fused Nitrogen Heterocycles in Drug Discovery and Development

Fused nitrogen heterocycles are a cornerstone of drug discovery and development, with a remarkable number of approved drugs featuring these structural motifs. nih.govnih.govijnrd.org Statistics reveal that over 75% of drugs sanctioned by the U.S. Food and Drug Administration (FDA) contain nitrogen-based heterocyclic components. nih.gov Their prevalence is not coincidental; the inclusion of nitrogen atoms within a cyclic framework imparts a unique set of physicochemical properties that are highly advantageous for biological interactions. nih.gov

These properties include the ability to engage in hydrogen bonding, which is crucial for the specific recognition and binding of a drug molecule to its biological target, such as an enzyme or receptor. nih.govnih.gov Furthermore, the nitrogen atoms can influence the polarity, solubility, and metabolic stability of a molecule, all of which are critical parameters in the design of a successful therapeutic agent. ibmmpeptide.com Many naturally occurring, biologically active compounds, including alkaloids, vitamins, and antibiotics, feature nitrogen-containing heterocyclic cores, providing a natural precedent for their utility in medicinal chemistry. nih.govresearchgate.net The structural diversity and inherent "drug-like" properties of fused nitrogen heterocycles make them privileged scaffolds in the ongoing quest for novel and more effective medicines. nih.gov

Overview of Pyrrolo-Fused Heterocycles: Structural Diversity and Pharmacological Relevance

Within the vast family of nitrogen heterocycles, those containing a pyrrole (B145914) ring fused to another heterocyclic system are of particular importance. eurekaselect.comnih.gov The pyrrole nucleus is a five-membered aromatic heterocycle that serves as a fundamental building block in a multitude of biologically active molecules. nih.gov When fused with other rings, such as pyridines, pyrimidines, or pyridazines, the resulting bicyclic systems exhibit a broad spectrum of pharmacological activities. eurekaselect.commdpi.comresearchgate.net

Pyrrolo-fused heterocycles are well-represented in both natural products and synthetic drugs, demonstrating potent anticancer, anti-inflammatory, antiviral, and antimicrobial properties. eurekaselect.comresearchgate.net For instance, pyrrolopyrimidines are recognized for their potential as antitumor and anti-inflammatory agents. researchgate.netnih.gov The versatility of the pyrrolo-fused scaffold allows medicinal chemists to systematically modify its structure, fine-tuning its biological activity and pharmacokinetic profile. This structural adaptability has led to the development of numerous compounds that have entered clinical trials and are used as therapeutic agents. nih.gov

Positioning of the Pyrrolo[2,3-c]pyridazine Scaffold within Broader Azaindole and Azapyrimidine Chemical Space

The 7H-pyrrolo[2,3-c]pyridazine scaffold occupies a distinct position within the broader chemical space of azaindoles and azapyrimidines. Azaindoles, which are pyrrolopyridines, are isomers of indole (B1671886) where a carbon atom in the benzene (B151609) ring is replaced by a nitrogen atom. The 7H-pyrrolo[2,3-c]pyridazine system can be considered a diaza-analogue of indole, specifically a 2,3-diazaindole.

The term "azapyrimidine" refers to bicyclic systems containing a pyrimidine (B1678525) ring fused to another heterocycle. While pyridazine (B1198779) is an isomer of pyrimidine, the pyrrolo[2,3-c]pyridazine system is closely related to the well-studied pyrrolo[2,3-d]pyrimidines. The key difference lies in the arrangement of the nitrogen atoms in the six-membered ring: pyridazine has them in adjacent positions (1 and 2), whereas pyrimidine has them at positions 1 and 3. This seemingly minor structural change significantly alters the electronic distribution, dipole moment, and hydrogen bonding capabilities of the molecule. These differences, in turn, can lead to distinct pharmacological profiles and target specificities. The exploration of such isomeric scaffolds is a key strategy in medicinal chemistry to expand the accessible chemical space and identify novel bioactive compounds.

Rationale for Investigating 4-Bromo-7H-pyrrolo[2,3-c]pyridazine as a Central Research Target

The specific focus on 4-bromo-7H-pyrrolo[2,3-c]pyridazine is rooted in its strategic utility as a versatile synthetic intermediate in drug discovery programs. The bromine atom at the 4-position of the pyridazine ring is a key functional group that serves as a "handle" for chemical modification. In modern synthetic organic chemistry, halogenated heterocycles are invaluable building blocks for constructing more complex molecules through various cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions.

This synthetic versatility allows for the systematic introduction of a wide array of substituents at the 4-position of the pyrrolo[2,3-c]pyridazine core. By generating a library of diverse analogues, medicinal chemists can conduct comprehensive structure-activity relationship (SAR) studies. These studies are essential for understanding how different chemical modifications impact the biological activity of the scaffold and for optimizing lead compounds to enhance their potency, selectivity, and pharmacokinetic properties. Therefore, the investigation of 4-bromo-7H-pyrrolo[2,3-c]pyridazine is not necessarily for its intrinsic biological activity, but rather for its potential to unlock a vast chemical space around a promising heterocyclic core, thereby accelerating the discovery of new drug candidates. The availability of this bromo-derivative provides a direct and efficient route to explore the therapeutic potential of the pyrrolo[2,3-c]pyridazine scaffold.

Properties

Molecular Formula

C6H4BrN3

Molecular Weight

198.02 g/mol

IUPAC Name

4-bromo-7H-pyrrolo[2,3-c]pyridazine

InChI

InChI=1S/C6H4BrN3/c7-5-3-9-10-6-4(5)1-2-8-6/h1-3H,(H,8,10)

InChI Key

CLEIPHTZDPZJKM-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=C1C(=CN=N2)Br

Origin of Product

United States

Advanced Synthetic Methodologies for 4 Bromo 7h Pyrrolo 2,3 C Pyridazine and Its Core Derivatives

Precursor Synthesis and Functionalization Strategies for Pyrrolo[2,3-c]pyridazine Core Formation

The formation of the bicyclic pyrrolo[2,3-c]pyridazine system is the foundational step, which can be achieved through various synthetic routes starting from functionalized monocyclic precursors.

Cyclocondensation reactions are a primary strategy for assembling the pyrrolo[2,3-c]pyridazine core. These methods typically involve the formation of one of the heterocyclic rings onto a pre-existing, appropriately substituted ring. A notable approach begins with substituted pyrroles and constructs the pyridazine (B1198779) ring.

A recently developed synthetic route utilizes 4-aroyl-substituted pyrroles as starting materials. nih.gov The process involves a two-step sequence:

Vilsmeier-Haack Reaction: The 4-aroylpyrrole is subjected to a Vilsmeier-Haack formylation, which introduces carbonyl groups at the adjacent C-2 and C-3 positions of the pyrrole (B145914) ring, creating a pyrrole-2,3-dicarbaldehyde intermediate.

Condensation with Hydrazine (B178648): The resulting dicarbonyl intermediate is then condensed with hydrazine hydrate (B1144303) or a substituted hydrazine. This step proceeds via a double condensation, leading to the formation of the pyridazine ring fused to the pyrrole, yielding the desired pyrrolo[2,3-d]pyridazine core. nih.gov While this specific example leads to the [2,3-d] isomer, the principle is a key strategy for forming fused pyridazine rings from pyrrole precursors.

Another innovative approach involves a tandem hydroamination-nucleophilic aromatic substitution (SNAr) sequence to produce 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazines under catalyst-free conditions. nih.gov This method highlights the efficiency of tandem reactions in building complex heterocyclic systems from simpler starting materials.

Table 1: Cyclocondensation for Pyrrolo[2,3-d]pyridazine Synthesis nih.gov

StepReactionReagentsOutcome
1Vilsmeier-HaackPOCl₃, DMFPyrrole-2,3-dicarbaldehydes
2CyclocondensationHydrazine hydrate (N₂H₄·H₂O)Pyrrolo[2,3-d]pyridazine core

Once the 7H-pyrrolo[2,3-c]pyridazine core is established, the next critical step is the regioselective introduction of a bromine atom at the C-4 position of the pyridazine ring. Direct electrophilic halogenation is the most common and effective method.

For the analogous and well-studied 7H-pyrrolo[2,3-d]pyrimidine system, direct bromination of the heterocyclic core is achieved using standard brominating agents. This strategy is directly applicable to the pyrrolo[2,3-c]pyridazine core.

Reagents: N-Bromosuccinimide (NBS) is a preferred reagent for this transformation due to its ease of handling and milder reaction conditions compared to elemental bromine.

Conditions: The reaction is typically carried out in an inert organic solvent, such as dichloromethane (B109758) (DCM) or acetonitrile (B52724) (MeCN), at room temperature.

Mechanism: The reaction proceeds via an electrophilic aromatic substitution mechanism, where the C-4 position, being electronically susceptible to electrophilic attack, is selectively brominated.

The resulting 4-bromo-7H-pyrrolo[2,3-c]pyridazine is a key intermediate, as the bromine atom enhances the molecule's utility in further synthetic transformations, particularly in transition-metal-catalyzed cross-coupling reactions.

Functionalization of the pyrrole nitrogen (N-7) is crucial for modulating the physicochemical and biological properties of pyrrolo[2,3-c]pyridazine derivatives. Standard methods for N-alkylation and N-arylation of pyrrole and indole (B1671886) systems can be effectively applied here.

N-Alkylation: The N-alkylation of the pyrrole ring generally proceeds via an SN2 mechanism. rsc.org

Deprotonation: The N-H proton of the pyrrole ring is first removed by a suitable base to generate a nucleophilic nitrogen anion. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), or potassium tert-butoxide (t-BuOK).

Alkylation: The resulting anion is then treated with an alkylating agent, such as an alkyl halide (e.g., iodomethane, benzyl (B1604629) bromide), to yield the N-alkylated product. rsc.org The choice of solvent is often critical, with dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) being effective for these reactions. rsc.orgrsc.org

N-Arylation: N-arylation introduces an aromatic ring at the N-7 position and typically requires a metal catalyst. Copper-catalyzed Ullmann-type couplings are a classic method. More modern approaches often utilize palladium catalysis.

Copper-Catalyzed N-Arylation: This method involves the coupling of the N-H bond with an aryl halide in the presence of a copper catalyst (e.g., CuI), a ligand (often a diamine), and a base. acs.org

Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination): This powerful reaction can also be used for N-arylation, coupling the pyrrole nitrogen with an aryl halide or triflate using a palladium catalyst and a suitable phosphine (B1218219) ligand. This is discussed in more detail in the context of C-N bond formation.

Transition-Metal-Catalyzed Cross-Coupling Reactions in the Synthesis of Pyrrolo[2,3-c]pyridazine Derivatives

The C-4 bromine atom in 4-bromo-7H-pyrrolo[2,3-c]pyridazine serves as an excellent handle for introducing a wide array of substituents through transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental for building molecular diversity.

The Suzuki-Miyaura coupling is one of the most versatile methods for forming carbon-carbon bonds. libretexts.org It is widely used to functionalize 4-bromo-7H-pyrrolo[2,3-c]pyridazine by coupling it with various organoboron reagents.

The general scheme involves the reaction of the bromo-substituted heterocycle with a boronic acid or boronic ester in the presence of a palladium catalyst and a base. nih.gov

Table 2: Typical Conditions for Suzuki-Miyaura Coupling

ComponentExamplesRole in Reaction
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃Facilitates the catalytic cycle (oxidative addition, transmetalation, reductive elimination). libretexts.org
Ligand SPhos, XPhos, triphenylphosphine (B44618) (PPh₃)Stabilizes the palladium center and modulates its reactivity. organic-chemistry.org
Base K₂CO₃, Cs₂CO₃, K₃PO₄Activates the organoboron species for transmetalation. libretexts.org
Solvent Dioxane, Toluene, DMF, often with waterSolubilizes reactants and influences reaction rate.
Boron Reagent Arylboronic acids, heteroarylboronic acids, alkenylboronic estersProvides the carbon-based nucleophile for the coupling.

This reaction allows for the introduction of aryl, heteroaryl, and alkenyl groups at the C-4 position, providing access to a vast chemical space. The reaction is known for its tolerance of a wide range of functional groups and generally proceeds with high yields. organic-chemistry.org

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. In the context of 4-bromo-7H-pyrrolo[2,3-c]pyridazine, it is primarily used to substitute the C-4 bromine with a nitrogen-based nucleophile (amines, amides, or other N-heterocycles). researchgate.net

This transformation is crucial for synthesizing derivatives containing amino groups at the C-4 position, which are common motifs in biologically active molecules. The reaction conditions are similar to Suzuki-Miyaura coupling but tailored for C-N bond formation.

Catalyst System: A palladium precatalyst (e.g., Pd₂(dba)₃, [Pd(allyl)Cl]₂) is used in combination with a bulky, electron-rich phosphine ligand (e.g., BINAP, XPhos, t-BuXPhos). nih.govchemspider.com

Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is the most common choice, although other bases like lithium tert-butoxide or cesium carbonate can also be effective. nih.gov

Nucleophile: A wide range of primary and secondary amines, both aliphatic and aromatic, can be used as coupling partners.

The selection of the specific ligand and base is often critical to achieving high yields and depends on the steric and electronic properties of both the bromo-heterocycle and the amine coupling partner. nih.gov This reaction provides a direct and efficient route to 4-amino-substituted pyrrolo[2,3-c]pyridazines.

Stille and Sonogashira Coupling Reactions on Halogenated Pyrrolo[2,3-c]pyridazines

Palladium-catalyzed cross-coupling reactions, such as the Stille and Sonogashira reactions, are powerful tools for the functionalization of heteroaromatic halides. nih.gov These methods allow for the introduction of a wide variety of carbon-based substituents onto the core structure, which is essential for developing libraries of compounds for structure-activity relationship (SAR) studies. For a substrate like 4-bromo-7H-pyrrolo[2,3-c]pyridazine, these reactions would typically occur at the C4 position, enabling the formation of new carbon-carbon bonds.

The Stille reaction involves the coupling of an organotin compound with an organic halide. nih.govescholarship.org Its versatility allows for the formation of C-C bonds with sp², sp³, and sp hybridized carbon atoms. Although direct literature on Stille couplings with 4-bromo-7H-pyrrolo[2,3-c]pyridazine is limited, the reactivity can be inferred from studies on other bromo-substituted nitrogen heterocycles. The general mechanism proceeds via oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with the organostannane and reductive elimination to yield the coupled product. nih.gov The choice of palladium precursor, ligand, and reaction conditions is critical for achieving high yields and can be adapted from established protocols for similar substrates. rsc.org

The Sonogashira coupling is a highly effective method for forming a bond between an sp² carbon of an aryl halide and an sp carbon of a terminal alkyne. organic-chemistry.org This reaction is fundamental in the synthesis of pharmaceuticals and advanced materials. mdpi.com The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org The functionalization of halogenated pyridazines and related azaindoles using Sonogashira coupling is well-documented. For instance, the coupling of various terminal alkynes with chlorinated pyrazinones and N-(3-chloropyrazin-2-yl)-methanesulfonamide has been successfully used to generate precursors for fused pyrrolo[2,3-b]pyrazine systems. nih.gov Similarly, 4-bromo-6H-1,2-oxazines have been effectively coupled with terminal alkynes like phenylacetylene (B144264) and trimethylsilylethyne using a PdCl₂(PPh₃)₂/CuI catalyst system. organic-chemistry.org These examples strongly suggest that 4-bromo-7H-pyrrolo[2,3-c]pyridazine would be a viable substrate for Sonogashira coupling, allowing for the introduction of alkyne moieties.

Table 1: Representative Conditions for Stille and Sonogashira Coupling on Bromo-Heterocycles
ReactionSubstrate ExampleCoupling PartnerCatalyst SystemSolvent/BaseYield
Stille3,5-dibromo-2-pyroneVinyltributylstannanePd(PPh₃)₄, CuIDMFRegioselective at C5 (95%) rsc.org
StilleDiazocine BromideAryl/Heteroaryl StannanesPd(OAc)₂ / XPhos, CsFDioxane / DMSO47-94% rsc.org
Sonogashira4-Bromo-6H-1,2-oxazinePhenylacetylenePdCl₂(PPh₃)₂, CuIToluene / Et₃NGood organic-chemistry.org
SonogashiraChloropyrazinePhenylacetylene[Pd(allyl)Cl]₂ / PPh₃Not specifiedQuantitative nih.gov
SonogashiraAryl BromidesTerminal Alkynes[DTBNpP]Pd(crotyl)ClDMSO / TMPUp to 97% researchgate.net

Alternative and Emerging Synthetic Routes for Pyrrolo[2,3-c]pyridazine Core Structures

Beyond traditional cross-coupling, research has focused on developing more efficient, sustainable, and scalable methods for constructing the fundamental pyrrolo[2,3-c]pyridazine ring system.

Metal-Free Synthetic Protocols

The development of metal-free synthetic routes is of high interest to avoid potential contamination of the final products with residual metals, which is a significant concern in pharmaceutical manufacturing. A recently described metal-free approach to the related pyrrolo[2,3-d]pyridazine core starts from readily available 4-aroyl-pyrroles. nih.gov This protocol involves two key steps:

Vilsmeier-Haack Reaction: The starting 4-aroyl-pyrrole undergoes formylation at the C2 position using a Vilsmeier reagent (e.g., POCl₃/DMF) to yield a pyrrole-2,3-dicarbonyl intermediate.

Condensation and Cyclization: The resulting dicarbonyl compound is then treated with hydrazine or its derivatives. This leads to a condensation reaction followed by an intramolecular cyclization to form the fused pyridazine ring, thus completing the pyrrolo[2,3-d]pyridazine scaffold.

This strategy provides a robust and metal-free pathway to the core structure, relying on classical organic transformations. Similarly, metal-free aza-Diels-Alder reactions have been employed for the synthesis of pyridazine rings from 1,2,3-triazines, showcasing another potential, though less direct, metal-free strategy for accessing the pyridazine moiety.

Table 2: Metal-Free Synthesis of Pyrrolo[2,3-d]pyridazines from 4-Aroyl-pyrroles nih.gov
StepReactionReagentsGeneral Outcome
1Vilsmeier-Haack FormylationPOCl₃, DMFFormation of pyrrolo-2,3-dicarbonyl intermediate.
2CyclizationHydrazine hydrate (or substituted hydrazine)Formation of the pyrrolo[2,3-d]pyridazine ring system.

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave-assisted synthesis has emerged as a valuable technique for accelerating reaction rates, increasing yields, and improving the purity of products. The use of microwave irradiation can significantly reduce reaction times from hours to minutes by enabling rapid and uniform heating of the reaction mixture.

In the context of pyrrolo[2,3-c]pyridazine synthesis, microwave reactors have been utilized to enhance the efficiency of key cyclization steps. For example, the synthesis of pyrrolo[2,3-d]pyridazines and pyrrolo[2,3-c]pyridines has been performed using a CEM-Discover microwave reactor, which allows for precise temperature control via an IR sensor. The intramolecular Heck reaction to form azaindoles, a related class of compounds, has also been dramatically accelerated using microwave heating. nih.gov These findings indicate that the cyclization of precursors to form the pyrrolo[2,3-c]pyridazine core can be optimized for speed and efficiency by transitioning from conventional heating to microwave irradiation.

Flow Chemistry Approaches for Scalable Production

For the large-scale production of active pharmaceutical ingredients, flow chemistry offers significant advantages over traditional batch processing. researchgate.net By performing reactions in a continuously flowing stream through a reactor, flow chemistry provides superior control over reaction parameters, enhances safety by minimizing the volume of hazardous materials at any given time, and allows for straightforward scalability.

While specific flow chemistry protocols for the synthesis of 4-bromo-7H-pyrrolo[2,3-c]pyridazine are not yet widely reported, the principles have been successfully applied to the synthesis of related heterocyclic systems like pyrazoles and pyridinium (B92312) salts. rsc.org For instance, multi-step sequences, including condensation and cyclization reactions, have been efficiently translated into continuous flow processes. researchgate.net The metal-free synthesis of the pyrrolo[2,3-d]pyridazine core, involving a Vilsmeier-Haack reaction followed by cyclization, is a prime candidate for adaptation to a flow chemistry setup. Such an adaptation would enable safer, more consistent, and scalable production of the core heterocyclic system, paving the way for its industrial application.

Elucidation of Reaction Chemistry and Chemical Transformations of the 4 Bromo 7h Pyrrolo 2,3 C Pyridazine Core

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyrrolo[2,3-c]pyridazine System

The pyridazine (B1198779) ring is inherently electron-deficient due to the presence of two adjacent electronegative nitrogen atoms. This electronic characteristic is further amplified in the fused pyrrolo[2,3-c]pyridazine system. Consequently, the C-4 position, bearing the bromo substituent, is highly activated towards nucleophilic aromatic substitution (SNAr). The bromine atom serves as a good leaving group, facilitating its displacement by a variety of nucleophiles.

While specific examples for 4-bromo-7H-pyrrolo[2,3-c]pyridazine are not extensively documented in publicly available literature, its reactivity can be inferred from analogous heterocyclic systems, such as 4-bromo-7H-pyrrolo[2,3-d]pyrimidine. In these related compounds, the C-4 halogen is readily displaced by O-, N-, and S-centered nucleophiles. The reaction typically proceeds by the addition of the nucleophile to the C-4 carbon, forming a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of the bromide ion to restore aromaticity.

Common nucleophiles that are expected to react with 4-bromo-7H-pyrrolo[2,3-c]pyridazine include:

Amines: Primary and secondary amines can be used to introduce substituted amino groups at the C-4 position.

Alkoxides and Phenoxides: Reaction with sodium or potassium alkoxides (e.g., sodium methoxide) or phenoxides would yield the corresponding 4-alkoxy or 4-aryloxy derivatives.

Thiols: Thiolates can displace the bromine to form 4-thioether derivatives.

The table below summarizes the expected SNAr reactions based on the reactivity of analogous compounds.

NucleophileReagent ExampleExpected Product
AmineMorpholine (B109124)4-(Morpholin-4-yl)-7H-pyrrolo[2,3-c]pyridazine
AlkoxideSodium Methoxide4-Methoxy-7H-pyrrolo[2,3-c]pyridazine
ThiolateSodium Thiophenoxide4-(Phenylthio)-7H-pyrrolo[2,3-c]pyridazine

Electrophilic Substitution Reactions and Regioselectivity Considerations

Electrophilic aromatic substitution on the 4-bromo-7H-pyrrolo[2,3-c]pyridazine core involves a competition between the two fused rings. The pyridazine ring is strongly deactivated towards electrophilic attack due to its electron-deficient nature. researchgate.net Conversely, the pyrrole (B145914) ring is electron-rich and is generally highly susceptible to electrophilic substitution. Therefore, electrophilic attack is predicted to occur exclusively on the pyrrole moiety.

The regioselectivity of the substitution on the pyrrole ring is influenced by both the fused pyridazine ring and the C-4 bromo substituent. The pyrrole ring itself typically directs electrophiles to the C-2 or C-3 position. In the fused system, these correspond to positions C-6 and C-5, respectively. The two nitrogen atoms of the pyridazine ring exert a strong electron-withdrawing effect, deactivating the adjacent C-5 and C-6 positions. This deactivation is expected to be more pronounced at C-5, which is closer to the N-7 position of the pyrrole ring and the inductive effect of the pyridazine system.

Therefore, the C-6 position is the most probable site for electrophilic substitution, as it is the least deactivated position on the electron-rich pyrrole ring. Standard electrophilic substitution reactions like nitration, halogenation, and Friedel-Crafts acylation would be expected to yield the corresponding 6-substituted derivatives.

Reaction TypeReagent ExampleExpected Major Product
NitrationHNO₃/H₂SO₄4-Bromo-6-nitro-7H-pyrrolo[2,3-c]pyridazine
BrominationNBS/DMF4,6-Dibromo-7H-pyrrolo[2,3-c]pyridazine
AcylationAcetyl Chloride/AlCl₃6-Acetyl-4-bromo-7H-pyrrolo[2,3-c]pyridazine

Transformation of the Bromo-Substituent (e.g., reduction, further functionalization)

The bromine atom at C-4 is a key functional handle for building molecular complexity through cross-coupling reactions. Palladium-catalyzed reactions are particularly effective for this purpose.

Suzuki-Miyaura Coupling: The Suzuki reaction is a powerful method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound. wikipedia.org 4-Bromo-7H-pyrrolo[2,3-c]pyridazine is an excellent candidate for this reaction. It can be coupled with various aryl- or heteroaryl-boronic acids or esters in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂) and a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃) to afford 4-aryl- or 4-heteroaryl-7H-pyrrolo[2,3-c]pyridazines. organic-chemistry.org

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction enables the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.org It allows for the amination of aryl halides under conditions that are often milder and more general than classical SNAr reactions. The 4-bromo-7H-pyrrolo[2,3-c]pyridazine core can be coupled with a wide range of primary and secondary amines, as well as amides and carbamates, using a palladium precatalyst, a suitable phosphine (B1218219) ligand (e.g., BINAP, XPhos), and a base (typically a strong, non-nucleophilic base like NaOt-Bu). chemspider.com This provides a versatile route to a library of 4-amino-substituted pyrrolo[2,3-c]pyridazines.

Reductive Dehalogenation: The bromo substituent can be removed to generate the parent 7H-pyrrolo[2,3-c]pyridazine scaffold. This can be achieved through various reductive methods, such as catalytic hydrogenation (e.g., H₂ gas with a Pd/C catalyst) or by using reducing agents like zinc powder in acetic acid.

Reaction TypeReagentsProduct Type
Suzuki-Miyaura CouplingPhenylboronic acid, Pd(PPh₃)₄, Na₂CO₃4-Phenyl-7H-pyrrolo[2,3-c]pyridazine
Buchwald-Hartwig AminationAniline, Pd₂(dba)₃, BINAP, NaOt-Bu4-(Phenylamino)-7H-pyrrolo[2,3-c]pyridazine
ReductionH₂, Pd/C7H-Pyrrolo[2,3-c]pyridazine

Reactions at the Pyrrole Nitrogen (N-7) and Pyridazine Nitrogens

The pyrrolo[2,3-c]pyridazine system possesses three nitrogen atoms, each with distinct reactivity.

Pyrrole Nitrogen (N-7): The N-H proton of the pyrrole ring is weakly acidic and can be deprotonated by a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (KOt-Bu). The resulting anion is a potent nucleophile and can readily react with various electrophiles. N-alkylation with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) or N-acylation with acyl chlorides can be performed to introduce substituents at the N-7 position. This functionalization is often used to modify the solubility and biological properties of the molecule or to protect the pyrrole nitrogen during other transformations.

Pyridazine Nitrogens (N-1 and N-2): The nitrogen atoms of the pyridazine ring are basic in nature, analogous to pyridine (B92270). They are susceptible to protonation by acids to form pyridazinium salts. However, their nucleophilicity is significantly lower than that of the deprotonated pyrrole nitrogen due to their sp² hybridization and involvement in the aromatic system. wikipedia.org While they are generally unreactive towards alkylation under standard conditions, quaternization might be achieved using highly reactive alkylating agents like methyl triflate or Meerwein's salt, though this is expected to be a challenging transformation.

Cyclization Reactions Leading to Fused Polycyclic Systems from Pyrrolo[2,3-c]pyridazine Precursors

The pyrrolo[2,3-c]pyridazine core can serve as a precursor for the synthesis of more complex, fused polycyclic systems. These reactions often involve initial functionalization at the C-4 or C-5 positions, followed by an intramolecular cyclization step.

Fused oxazinone systems can be constructed from the pyrrolo[2,3-c]pyridazine skeleton. For instance, a 5-amino-6-carboxylate derivative of the core can be acylated and subsequently cyclized to form a pyridazino[4',3':4,5]pyrrolo[3,2-d]oxazin-4(5H)-one. An alternative hypothetical pathway starting from 4-bromo-7H-pyrrolo[2,3-c]pyridazine could involve an initial SNAr reaction with an α-amino acid ester, such as ethyl glycinate. The resulting intermediate, containing both a secondary amine and an ester group, could then undergo intramolecular cyclization (lactamization) under thermal or base-catalyzed conditions to furnish a fused pyrazino[1,2-b]pyrrolo[2,3-c]pyridazinone ring system.

Hydrazine (B178648) is a versatile reagent in heterocyclic synthesis. The reaction of 4-bromo-7H-pyrrolo[2,3-c]pyridazine with hydrazine hydrate (B1144303) is expected to proceed via an SNAr mechanism to yield 4-hydrazinyl-7H-pyrrolo[2,3-c]pyridazine . nih.gov This hydrazinyl derivative is a valuable intermediate for constructing further fused rings.

For example, condensation of the 4-hydrazinyl intermediate with:

Aldehydes or ketones would yield the corresponding hydrazones.

Orthoesters (e.g., triethyl orthoformate) can lead to the formation of a fused triazole ring, resulting in a rsc.orgelsevierpure.comtriazolo[4,3-b]pyrrolo[3,2-e]pyridazine system.

Carbon disulfide in a basic medium, followed by alkylation, can be used to construct fused thiadiazole rings.

These cyclization reactions significantly expand the structural diversity of compounds accessible from the 4-bromo-7H-pyrrolo[2,3-c]pyridazine starting material.

Investigation of Pharmacological Relevance and Biological Target Engagement of 4 Bromo 7h Pyrrolo 2,3 C Pyridazine Derivatives

Exploration of Enzyme Inhibition Profiles

The pyrrolopyridazine scaffold and its bioisosteres are well-represented in the literature as potent enzyme inhibitors, particularly targeting kinases involved in oncogenesis and neurodegenerative diseases.

Derivatives of the pyrrolopyridazine and the closely related pyrrolopyrimidine scaffold have demonstrated significant potential as inhibitors of several critical protein kinases.

Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1): Recent research has led to the discovery of 4-amino-1,6-dihydro-7H-pyrrolo[2,3-d]pyridazin-7-one derivatives as potent and selective inhibitors of RIPK1, a key regulator in the necroptosis signaling pathway implicated in inflammatory diseases. nih.gov One lead compound, 13c , demonstrated significant inhibitory activity against RIPK1 kinase with a high degree of selectivity over other kinases in the same pathway, such as RIPK3 and MLKL. nih.gov This compound effectively blocked TNFα-induced necroptosis in both human and mouse cell lines and showed favorable pharmacokinetic properties, including an oral bioavailability of 59.55% in mice. nih.gov

Leucine-Rich Repeat Kinase 2 (LRRK2): Activating mutations in LRRK2 are a significant genetic factor in Parkinson's disease, making its kinase domain a key therapeutic target. nih.gov The pyrrolopyrimidine scaffold has been successfully utilized to develop potent and selective LRRK2 inhibitors. nih.govnih.govgoogle.com For instance, the 2-anilino-4-methylamino-5-chloropyrrolopyrimidine known as JH-II-127 was identified as a potent inhibitor of both wild-type and the pathogenic G2019S mutant LRRK2. nih.gov These findings underscore the potential of the broader pyrrolo-scaffold family, including 4-bromo-7H-pyrrolo[2,3-c]pyridazine, for developing agents to treat neurodegenerative conditions. nih.govbiorxiv.org

Cyclin-Dependent Kinase 2 (CDK2): CDK2 is a crucial regulator of the cell cycle, and its dysregulation is common in many cancers. nih.govnih.gov While direct studies on 4-bromo-7H-pyrrolo[2,3-c]pyridazine are limited, related heterocyclic systems have shown promise. A series of new halogenated '(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides' were developed as multi-targeted kinase inhibitors, with one compound, 5k , showing potent inhibition of CDK2 alongside other cancer-related kinases like EGFR, Her2, and VEGFR2. mdpi.com This suggests that the pyrrolopyridazine core could be adapted to target CDKs.

Aurora Kinases: The Aurora kinase family plays a pivotal role in mitosis, and its inhibition is a validated strategy in cancer therapy. While not pyrrolopyridazines, structurally related pyrrolotriazine analogs have been developed as highly potent pan-Aurora kinase inhibitors, indicating that fused pyrrole-heterocycle systems are well-suited for binding to the ATP pocket of these enzymes. nih.gov

Inhibitory Activity of a Pyrrolo[2,3-d]pyridazine Derivative and Related Scaffolds
CompoundTarget KinaseActivity (IC50/Kd)Reference
Compound 13cRIPK159.8 nM (IC50) / 3.5 nM (Kd) nih.gov
JH-II-127LRRK2 (G2019S)Cellular inhibition at 0.1–0.3 µM nih.gov
Compound 5kCDK240 to 204 nM (IC50 range) mdpi.com

Beyond the well-known kinase families, the pyrrolopyridazine scaffold has shown inhibitory activity against other enzyme classes.

p21-Activated Kinase 4 (PAK4): PAK4 is overexpressed in numerous human cancers and is involved in cell proliferation and survival. nih.govmdpi.com Derivatives of 7H-pyrrolo[2,3-d]pyrimidine have been identified as ATP-competitive inhibitors of PAK4, demonstrating good inhibitory capacity with no cytotoxicity in the studied models. nih.gov Molecular dynamics simulations have helped to elucidate the binding modes and inhibitory mechanisms of these compounds. nih.gov

Mitogen-activated protein kinase kinase (MEK): A series of pyrrolopyridazine derivatives have been reported as MEK inhibitors. nih.gov Optimal activity in this series was achieved with a 4-phenoxyaniline (B93406) substituent at the C4 position and an acylated amine at C6, highlighting the tunability of the scaffold for specific enzyme targets. nih.gov

Receptor Binding and Modulation Studies

The structural characteristics of the pyrrolopyridazine nucleus make it an effective bioisostere for other key heterocycles, such as the indole (B1671886) ring, which is prevalent in many receptor ligands.

Azaindoles, another name for pyrrolopyridines, have gained significant attention as bioisosteric replacements for the indole ring in drug design. nih.govresearchgate.net This strategy has been particularly fruitful in the development of ligands for cannabinoid receptors (CB1 and CB2).

The replacement of an indole core with an azaindole moiety can enhance drug-target interactions, for instance, by forming an extra hydrogen bond with the receptor. nih.gov This modification has been shown to improve critical physicochemical properties, such as increasing aqueous solubility and reducing lipophilicity, which are often challenges in drug development. nih.govnih.gov In the context of cannabinoid receptor agonists, the substitution of an indole with an azaindole scaffold led to compounds with high affinity for both CB1 and CB2 receptors and potent modulation of synaptic transmission. nih.gov While this research has focused on other isomers, it establishes a strong rationale for exploring 4-bromo-7H-pyrrolo[2,3-c]pyridazine derivatives as potential cannabinoid receptor modulators.

Modulation of Cellular Pathways and Processes

Derivatives of the pyrrolopyridazine family have been shown to interfere with fundamental cellular processes, most notably the dynamics of the microtubule cytoskeleton.

Microtubule targeting agents are a cornerstone of cancer chemotherapy. nih.gov They function by disrupting the dynamic instability of microtubules, which are essential for forming the mitotic spindle during cell division. mdpi.com

A high-throughput screening identified a pyrrolopyrimidine derivative, named PP-13 , as a novel microtubule-destabilizing agent. nih.govresearchgate.net Further investigation revealed that PP-13 exerts cytotoxic effects across a range of cancer cell lines, including those resistant to existing therapies. nih.gov Its mechanism of action involves direct binding to the colchicine (B1669291) site on β-tubulin, which inhibits tubulin polymerization and disrupts mitotic spindle organization. nih.govresearchgate.net This interference leads to a mitotic blockade, aneuploidy, and ultimately, apoptotic cell death. nih.gov Notably, PP-13 was able to overcome multidrug resistance phenotypes in cancer cells. nih.govresearchgate.net Similarly, other related scaffolds, such as pyrrolo[3,2-d]pyrimidines, have also been identified as potent microtubule depolymerizing agents. nih.gov

Effects of Pyrrolopyrimidine Derivative PP-13 on Microtubule-Related Processes
ActivityDescriptionReference
Tubulin BindingBinds directly to the colchicine site on β-tubulin. nih.gov
Cellular EffectInhibits microtubule polymerization, leading to disruption of the mitotic spindle. nih.govresearchgate.net
Cell Cycle OutcomeInduces a transient mitotic blockade, followed by mitotic slippage, aneuploidy, and apoptosis. nih.gov
Anticancer PropertyExerts cytotoxic effects on various cancer cells, including multidrug-resistant phenotypes. nih.govresearchgate.net

Cell Cycle Perturbation Mechanisms

Derivatives of structurally related pyrazolopyridazine and pyrazolopyrimidine scaffolds have been shown to interfere with the normal progression of the cell cycle, a key strategy in anticancer research. These compounds often exert their effects by arresting cells at specific checkpoints, preventing their proliferation.

For instance, a pyrazolo[3,4-d]pyridazine derivative, designated PPD-1, was found to induce cell cycle arrest at the Sub-G1 and G2/M phases in A549 lung cancer cells. nih.gov Similarly, new pyrazolo[3,4-d]pyrimidine derivatives have been investigated as inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. Compound 14 from this series, a thioglycoside derivative, caused cell cycle arrest at the G0-G1 phase in HCT-116 colon cancer cells, with the percentage of cells in this phase increasing from 49.51% in control cells to 57.04% after treatment. nih.gov This was accompanied by a significant increase in the Pre-G1 cell population, which is indicative of apoptosis. nih.gov

Another study on pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors found that compound 16 induced cell cycle arrest at the S phase in MDA-MB-468 breast cancer cells. rsc.org A pyrazolo[3,4-d]pyrimidine compound, known as 4c , was also shown to induce cell cycle arrest in various hematological malignancy cell lines. nih.gov

Table 1: Cell Cycle Perturbation by Pyrrolopyridazine-Related Derivatives

Compound ClassSpecific CompoundEffectCell LineSource
Pyrazolo[3,4-d]pyridazinePPD-1Sub G1 and G2/M arrestA549 (Lung Cancer) nih.gov
Pyrazolo[3,4-d]pyrimidineCompound 14G0-G1 arrestHCT-116 (Colon Cancer) nih.gov
Pyrazolo[3,4-d]pyrimidineCompound 16S phase arrestMDA-MB-468 (Breast Cancer) rsc.org
Pyrazolo[3,4-d]pyrimidineCompound 4cCell cycle arrestJurkat, SKMM1, Derl-2/7, Jurl-MK1 (Hematological Malignancies) nih.gov

Induction of Apoptosis Pathways

The induction of apoptosis, or programmed cell death, is a primary goal of many cancer therapies. Derivatives of pyrrolopyridazine-related scaffolds have demonstrated significant pro-apoptotic capabilities through various mechanisms.

One key mechanism involves the disruption of the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. The pyrazolo[3,4-d]pyridazine derivative PPD-1 was shown to induce apoptosis in lung cancer cells by significantly upregulating the expression of the pro-apoptotic Bax gene (7.28-fold) and the tumor suppressor p53 gene (5.08-fold), while simultaneously inhibiting the expression of the anti-apoptotic Bcl-2 gene (to 0.22-fold). nih.gov This disruption of the Bcl-2/Bax balance is a critical trigger for the intrinsic, mitochondria-dependent apoptosis pathway. nih.gov The percentage of apoptotic cells in A549 cells treated with PPD-1 increased to 10.06% compared to 0.57% in untreated cells. nih.gov

Similarly, a series of halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides were developed as multi-targeted kinase inhibitors. nih.gov Mechanistic studies of the most potent compound, 5k , revealed its ability to induce apoptosis in HepG2 liver cancer cells. nih.gov This was associated with a notable increase in the pro-apoptotic proteins caspase-3 and Bax, and the downregulation of Bcl-2 activity. nih.gov

Furthermore, pyrazolo[3,4-d]pyrimidine derivatives have been identified as SRC kinase inhibitors that exert a significant pro-apoptotic effect on malignant mesothelioma (MM) cells. nih.gov These inhibitors were shown to induce apoptosis concurrently with an increase in the nuclear stability of the cyclin-dependent kinase inhibitor p27, a protein whose nuclear localization is crucial for its tumor-suppressive function. nih.gov

Table 2: Apoptosis Induction by Pyrrolopyridazine-Related Derivatives

Compound ClassSpecific CompoundMechanismCell LineSource
Pyrazolo[3,4-d]pyridazinePPD-1Disruption of Bcl-2/Bax balance, p53 upregulationA549 (Lung Cancer) nih.gov
(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazideCompound 5kIncrease in caspase-3 and Bax, downregulation of Bcl-2HepG2 (Liver Cancer) nih.gov
Pyrazolo[3,4-d]pyrimidineSRC InhibitorsNuclear stabilization of p27Malignant Mesothelioma cells nih.gov
Pyrazolo[3,4-d]pyrimidineCompound 4cInduction of apoptosisHematological Malignancy cells nih.gov

Antiviral Activity Profiling (as observed with other pyrrolopyridazines)

The broader class of pyrrolopyridines and their isosteres, pyrrolopyrimidines, have shown considerable promise as antiviral agents against a range of viruses. nih.govmdpi.com

A study on novel pyrrolo[2,3-d]pyrimidine and related derivatives identified several compounds with significant antiviral activity against Rotavirus Wa strain and Coxsackievirus B4. nih.gov Compounds 2a, 2d, 5a, 5c, 5d, 7b, 7j, 7n, 14b, 14c, 14e, and 14f from this research were highlighted for their notable activity. nih.gov Molecular docking studies suggested that these compounds may act by inhibiting viral polymerase enzymes. nih.gov

In another investigation, 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidines were identified as promising antiviral agents against flaviviruses, including Zika virus (ZIKV) and Dengue virus (DENV). mdpi.com This research identified a new chemotype for the design of small molecules targeting these significant human pathogens. mdpi.com Furthermore, a patent describes novel pyrrolopyridine derivatives with excellent antiviral activity against both wild-type and drug-resistant strains of HIV-1, indicating their potential as therapeutics for Acquired Immune Deficiency Syndrome (AIDS). google.com The pyrrolo[3,4-c]pyridine scaffold has also been used to develop new HIV-1 integrase inhibitors. nih.gov

Table 3: Antiviral Activity of Pyrrolopyridazine and Related Scaffolds

ScaffoldVirus TargetReported ActivitySource
Pyrrolo[2,3-d]pyrimidineRotavirus, Coxsackievirus B4Significant antiviral activity nih.gov
4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidineZika Virus (ZIKV), Dengue Virus (DENV)Promising antiviral agents mdpi.com
PyrrolopyridineHuman Immunodeficiency Virus (HIV-1)Activity against wild-type and drug-resistant strains google.com
Pyrrolo[3,4-c]pyridineHuman Immunodeficiency Virus (HIV-1)HIV-1 integrase inhibition nih.gov

Antimycobacterial Activity Investigations

Derivatives of pyridazine (B1198779) and related heterocyclic systems have been a source of promising leads for new antimycobacterial agents to combat Mycobacterium tuberculosis (Mtb).

A study focused on new pyrido[3,4-d]pyridazine (B3350088) derivatives reported that compounds 10 (1-(4-benzylpiperazin-1-yl)pyrido[3,4-d]pyridazin-4(3H)-one) and 12 (1-(4-benzylpiperidin-1-yl)pyrido[3,4-d]pyridazin-4(3H)-one) possessed the highest antimycobacterial activity among the synthesized series. nih.gov Another investigation into N1-substituted-diphenyl ether-bis-pyridazine derivatives found that compounds 2a and 3b were potent inhibitors of Mtb, with activity equal to the second-line drug Cycloserine. nih.gov

Furthermore, 2,4-disubstituted pyridine (B92270) derivatives have been shown to be effective against intracellularly located Mtb within human macrophages and against biofilm-forming tubercle bacilli. frontiersin.org Two compounds, 11 and 15 , demonstrated significant bactericidal activity. frontiersin.org Whole-genome sequencing of mutants resistant to compound 11 revealed mutations in the mmpR5 gene, which encodes a transcriptional repressor of an efflux pump, suggesting a potential mechanism of action. frontiersin.org

Table 4: Antimycobacterial Activity of Pyridazine Derivatives

Compound ClassSpecific Compound(s)Activity/TargetSource
Pyrido[3,4-d]pyridazineCompound 10, Compound 12Highest antimycobacterial activity in series nih.gov
N1-substituted-diphenyl ether-bis-pyridazineCompound 2a, Compound 3bPotent inhibitors of M. tuberculosis nih.gov
2,4-disubstituted pyridineCompound 11, Compound 15Bactericidal against intracellular and biofilm-forming M. tuberculosis frontiersin.org

Neurodegenerative Disease Research Applications

The pyrrolopyridine scaffold is also being explored for its therapeutic potential in neurodegenerative disorders, most notably Alzheimer's disease. nih.govgoogle.com A key target in this area is Glycogen Synthase Kinase 3β (GSK-3β), an enzyme implicated in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's pathology. nih.govnih.gov

A novel pyrrolo[2,3-b]pyridine-based inhibitor, designated S01 , was designed to target GSK-3β. nih.gov This compound proved to be a potent inhibitor of the enzyme with an IC₅₀ of 0.35 ± 0.06 nM. nih.gov In cellular models, S01 was shown to decrease levels of hyperphosphorylated tau (p-tau-Ser396) and promote the outgrowth of neuronal neurites, which is essential for neurogenesis. nih.gov In an in vivo zebrafish model of Alzheimer's disease, S01 significantly ameliorated dyskinesia, demonstrating its potential as a candidate for treating the disease. nih.gov

Additionally, a patent application has been filed for 5,7-dihydro-pyrrolo-pyridine derivatives for the treatment of M4-mediated disorders, which include Alzheimer's disease and schizophrenia. google.com This highlights the ongoing interest in this chemical space for developing new therapies for complex neurological and neurodegenerative conditions. google.comgoogle.com

Table 5: Pyrrolopyridine Derivatives in Neurodegenerative Disease Research

Compound ClassSpecific CompoundTarget/ApplicationKey FindingsSource
Pyrrolo[2,3-b]pyridineS01GSK-3β inhibitor for Alzheimer's DiseasePotent GSK-3β inhibition (IC₅₀ = 0.35 nM), reduced tau phosphorylation, promoted neurite outgrowth, effective in zebrafish AD model. nih.gov
5,7-dihydro-pyrrolo-pyridineNot specifiedM4-mediated disorders (e.g., Alzheimer's, schizophrenia)Patent application for treatment of neurodegenerative diseases. google.com

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses of 4 Bromo 7h Pyrrolo 2,3 C Pyridazine Derivatives

Impact of Substituent Modifications on Biological Activity at C-4

The C-4 position of the pyrrolo[2,3-c]pyridazine scaffold is a critical determinant of biological activity, often involved in key interactions with target proteins. In the analogous 7H-pyrrolo[2,3-d]pyrimidine series, modifications at the C-4 position have been extensively explored, providing a strong basis for predicting the SAR of 4-bromo-7H-pyrrolo[2,3-c]pyridazine derivatives.

The bromine atom at C-4 is a valuable synthetic handle, particularly for cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig, allowing for the introduction of a wide array of substituents. The nature of the group replacing the bromine can significantly influence potency and selectivity. For instance, in the pyrrolo[2,3-d]pyrimidine series, replacement of a chloro or bromo substituent at C-4 with various amino moieties has been a common and successful strategy in the development of kinase inhibitors.

Studies on 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as inhibitors of Protein Kinase B (PKB) have shown that the C-4 position is crucial for activity. nih.gov In these compounds, the C-4 position is linked to a substituted piperidine, and variations of this substituent dramatically affect potency and bioavailability. nih.gov Similarly, in another study on pyrrolo[2,3-d]pyrimidine derivatives, the introduction of a 3-nitrophenoxy group at the C-4 position was a key step in the synthesis of potent EGFR inhibitors. sci-hub.box

Based on these analogous findings, it can be inferred that for 4-bromo-7H-pyrrolo[2,3-c]pyridazine derivatives, the following SAR trends at C-4 are likely:

Amino Substituents: Introduction of substituted anilines or other amino-containing moieties could lead to potent kinase inhibitors, with the substituents on the amino group playing a important role in fine-tuning activity and selectivity.

Aryl and Heteroaryl Groups: Suzuki coupling of aryl or heteroaryl groups to the C-4 position could yield compounds with extended conjugation and the potential for additional interactions within a target's binding site. The electronic and steric properties of these appended rings would be critical.

Linker-Mediated Substitutions: Employing linkers, such as an amino or ether linkage, to connect larger substituents to the C-4 position can provide flexibility and optimize interactions with the target protein.

C-4 Substituent (on related scaffolds) Observed Biological Effect (on related scaffolds) Potential Implication for 4-substituted-7H-pyrrolo[2,3-c]pyridazines
4-Amino-piperidine-4-carboxamidePotent and orally bioavailable PKB inhibitors. nih.govCould confer potent and selective kinase inhibition.
3-NitrophenoxyIntermediate for potent EGFR inhibitors. sci-hub.boxAryloxy substituents could be beneficial for kinase inhibition.
AnilinoDual inhibitors of Aurora kinase A and EGFR.Substituted anilines are likely to be a key pharmacophore.

Influence of N-7 Substitutions on Pharmacological Profiles

The N-7 position of the pyrrole (B145914) ring in the 7H-pyrrolo[2,3-c]pyridazine scaffold offers another key point for modification that can significantly impact pharmacological properties. The substituent at this position often projects into the solvent-exposed region of ATP-binding sites in kinases, influencing solubility, metabolic stability, and selectivity.

In studies on pyrrolo[2,3-d]pyrimidine derivatives as multi-receptor tyrosine kinase inhibitors, a series of N-7 substituted compounds were synthesized and evaluated. The research revealed that the nature of the substituent at the N-7 position had a profound effect on the inhibitory activity against various kinases. For example, the introduction of different benzyl (B1604629) groups at the N-7 position allowed for a detailed exploration of the SAR.

Key findings from related scaffolds suggest the following for N-7 substitutions on 4-bromo-7H-pyrrolo[2,3-c]pyridazine:

Small Alkyl Groups: Methyl or ethyl groups at N-7 are often well-tolerated and can improve metabolic stability. In a study on LRRK2 inhibitors with a pyrrolo[2,3-d]pyrimidine core, a 7-methyl substituent was present in the initial hits. acs.org

Benzyl and Substituted Benzyl Groups: These larger groups can form additional interactions with the target protein and significantly enhance potency. The substitution pattern on the benzyl ring is critical, with methoxy (B1213986) and other groups showing varied effects on activity. nih.gov

Groups Enhancing Solubility: Introduction of polar groups or moieties like morpholine (B109124) or piperazine (B1678402) at the N-7 position can improve aqueous solubility and pharmacokinetic properties.

N-7 Substituent (on related scaffolds) Observed Biological Effect (on related scaffolds) Potential Implication for N-7 substituted 4-bromo-7H-pyrrolo[2,3-c]pyridazines
BenzylPotent multi-receptor tyrosine kinase inhibitors. Can enhance potency through additional binding interactions.
MethylPresent in active LRRK2 inhibitor scaffolds. acs.orgLikely to be a well-tolerated substituent improving metabolic stability.
Aryl (e.g., 4-methoxyphenyl)Potent Mer and Axl tyrosine kinase inhibitors. nih.govsemanticscholar.orgAryl groups at N-7 can drive potency and selectivity.

Role of Additional Substituents on the Pyrrole and Pyridazine (B1198779) Rings

While the primary focus is often on the C-4 and N-7 positions, substitutions on the remaining positions of the pyrrole and pyridazine rings can also modulate the biological activity and physicochemical properties of 4-bromo-7H-pyrrolo[2,3-c]pyridazine derivatives.

In the pyrrolo[2,3-d]pyrimidine series, a 5-carbonitrile group was found to be a feature of potent LRRK2 inhibitors. acs.org This electron-withdrawing group can influence the electronic distribution of the heterocyclic core and potentially form specific interactions with the target.

For the pyridazine ring, research on related pyridazine-containing compounds suggests that substitution can impact activity. For example, in a series of pyrido[2,3-d]pyridazine-2,8-dione derivatives, substituents on the pyridone ring influenced anti-inflammatory activity. acs.org

Based on these observations, potential SAR trends for additional substituents on the 4-bromo-7H-pyrrolo[2,3-c]pyridazine scaffold include:

Pyrrole Ring (C-5 and C-6): Small, non-polar substituents may be tolerated. Introduction of electron-withdrawing groups like cyano or amido could enhance potency in certain targets.

Pyridazine Ring (C-3): This position is less commonly substituted in the analogous pyrrolopyrimidine kinase inhibitors. However, small alkyl or halo substituents might be used to modulate electronic properties and metabolic stability.

Conformational Analysis and its Correlation with Biological Outcomes

The three-dimensional conformation of 4-bromo-7H-pyrrolo[2,3-c]pyridazine derivatives is critical for their interaction with biological targets. The orientation of substituents, particularly larger groups at the C-4 and N-7 positions, dictates the ability of the molecule to fit within a binding pocket and form key interactions.

Molecular docking studies on related pyrrolo[2,3-d]pyrimidine inhibitors have been instrumental in understanding their binding modes. nih.gov These studies often reveal that the pyrrolopyrimidine core forms hydrogen bonds with the hinge region of the kinase ATP-binding site. The substituents at C-4 and N-7 then occupy adjacent hydrophobic and solvent-exposed regions, respectively.

For 4-bromo-7H-pyrrolo[2,3-c]pyridazine derivatives, it is expected that:

The planarity of the core bicyclic system will be crucial for hinge binding.

The presence of bulky substituents may restrict the conformational freedom of the molecule, potentially leading to higher affinity if the locked conformation is the bioactive one.

Exploration of Bioisosteric Replacements within the Pyrrolo[2,3-c]pyridazine Scaffold

Bioisosterism is a powerful strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. mdpi.com For the 4-bromo-7H-pyrrolo[2,3-c]pyridazine scaffold, several bioisosteric replacements can be envisioned.

Replacement of Bromine at C-4: The bromine atom itself can be considered a bioisostere of other groups. Classical bioisosteres for halogens include the methyl and trifluoromethyl groups. The trifluoromethyl group, in particular, is often used to enhance metabolic stability and binding affinity. mdpi.com

Scaffold Hopping: The entire 7H-pyrrolo[2,3-c]pyridazine core can be replaced with other bicyclic heteroaromatics to explore new chemical space and intellectual property. Common bioisosteric scaffolds include pyrrolo[2,3-d]pyrimidines, pyrazolo[3,4-d]pyrimidines, and thieno[3,2-d]pyrimidines. A study on PKB inhibitors explored the replacement of the pyrrolo[2,3-d]pyrimidine core with 7-azaindole (B17877) and pyrazolo[3,4-b]pyridine. nih.gov

Ring Atom Replacements: Replacing a carbon atom in the pyrrole or pyridazine ring with a nitrogen atom (or vice versa) can modulate the electronic properties and hydrogen bonding capacity of the scaffold.

A study on pyridazinic bioisosteres highlighted that a saturated tetrahydro-pyrrolo-pyridazine structure was more favorable for antibacterial activity compared to the aromatized pyrrolo-pyridazine structure in the tested series. mdpi.com This suggests that modifications to the saturation level of the pyrrole ring could also be a viable bioisosteric strategy.

Original Group/Scaffold Potential Bioisosteric Replacement Rationale/Anticipated Effect
C-4 BromoTrifluoromethyl (-CF3)Enhance metabolic stability and binding affinity. mdpi.com
7H-pyrrolo[2,3-c]pyridazine7H-pyrrolo[2,3-d]pyrimidineIsomeric scaffold with proven activity as kinase inhibitor. nih.gov
7H-pyrrolo[2,3-c]pyridazinePyrazolo[3,4-b]pyridineExplored as a bioisostere for PKB inhibitors. nih.gov
Aromatic Pyrrole RingTetrahydro-pyrrole RingAltered geometry and potential for improved antibacterial activity. mdpi.com

Computational Chemistry and Molecular Modeling in the Study of 4 Bromo 7h Pyrrolo 2,3 C Pyridazine

Quantum Chemical Calculations for Electronic Structure Elucidation

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, such as Density Functional Theory (DFT), provide a detailed picture of the electron distribution and energy levels within 4-bromo-7H-pyrrolo[2,3-c]pyridazine. While specific proprietary research on this exact compound may not be publicly available, the principles of these calculations allow for a theoretical exploration of its electronic structure.

Such calculations would typically determine the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter, offering insights into the molecule's chemical reactivity and stability. A smaller gap often suggests higher reactivity. Furthermore, the molecular electrostatic potential (MEP) map can be generated to visualize the electron density distribution. For 4-bromo-7H-pyrrolo[2,3-c]pyridazine, the MEP would likely indicate regions of negative potential around the nitrogen atoms of the pyridazine (B1198779) ring, highlighting their potential as hydrogen bond acceptors. Conversely, the hydrogen on the pyrrole (B145914) nitrogen would present a region of positive potential, acting as a hydrogen bond donor.

Table 1: Hypothetical Electronic Properties of 4-Bromo-7H-pyrrolo[2,3-c]pyridazine from Quantum Chemical Calculations

PropertyCalculated ValueSignificance
HOMO Energy-6.5 eVIndicates the electron-donating ability of the molecule.
LUMO Energy-1.2 eVIndicates the electron-accepting ability of the molecule.
HOMO-LUMO Gap5.3 eVRelates to the chemical reactivity and kinetic stability.
Dipole Moment3.5 DProvides information on the overall polarity of the molecule.

Note: The values in this table are hypothetical and serve to illustrate the type of data obtained from quantum chemical calculations.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this involves docking a ligand, such as 4-bromo-7H-pyrrolo[2,3-c]pyridazine, into the binding site of a biological target, typically a protein.

Prediction of Binding Modes and Affinities

Docking simulations can predict the most likely binding pose of 4-bromo-7H-pyrrolo[2,3-c]pyridazine within a target's active site. The simulations generate multiple possible conformations and score them based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). A lower binding energy generally indicates a more stable and favorable interaction. This allows for the ranking of different analogs and the prioritization of compounds for synthesis and biological testing.

Identification of Key Interacting Residues (e.g., hydrogen bonding, hydrophobic interactions)

Beyond predicting the binding pose, molecular docking provides detailed information about the specific interactions between the ligand and the amino acid residues of the protein. These interactions are crucial for binding and can include:

Hydrogen Bonds: The nitrogen atoms in the pyrrolo[2,3-c]pyridazine core are potential hydrogen bond acceptors, while the N-H group of the pyrrole is a hydrogen bond donor.

Hydrophobic Interactions: The aromatic pyrrolo-pyridazine ring system can engage in hydrophobic and π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan in the binding pocket.

Halogen Bonds: The bromine atom at the 4-position can participate in halogen bonding, a non-covalent interaction that can contribute to binding affinity and selectivity.

Table 2: Illustrative Molecular Docking Results for a Pyrrolo[2,3-c]pyridazine Analog against a Kinase Target

ParameterValue/ResidueType of Interaction
Binding Affinity-8.5 kcal/molPredicted binding energy
Hydrogen BondGLU81With pyrrole N-H
Hydrogen BondLEU83With pyridazine N
π-π StackingPHE80With the pyrrolo[2,3-c]pyridazine ring
Halogen BondLYS66With the bromine atom

Note: This table is illustrative and based on typical interactions observed for similar heterocyclic kinase inhibitors.

Molecular Dynamics Simulations for Conformational Landscapes and Binding Dynamics

While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations introduce the element of time, allowing for the study of the dynamic behavior of the complex. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the complex behaves over time.

For 4-bromo-7H-pyrrolo[2,3-c]pyridazine, MD simulations can be used to:

Assess Binding Stability: By running a simulation of the docked complex, one can observe whether the ligand remains stably bound in the predicted pose or if it dissociates.

Explore Conformational Changes: Both the ligand and the protein can undergo conformational changes upon binding. MD simulations can capture these induced-fit effects.

Calculate Binding Free Energies: More rigorous methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be applied to MD trajectories to obtain more accurate estimates of binding free energy.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For a series of 4-bromo-7H-pyrrolo[2,3-c]pyridazine analogs, a QSAR model could be developed to predict their inhibitory activity against a specific target.

The process involves:

Data Collection: A dataset of pyrrolo[2,3-c]pyridazine analogs with their experimentally determined biological activities (e.g., IC50 values) is required.

Descriptor Calculation: For each molecule, a set of numerical descriptors representing its physicochemical properties (e.g., molecular weight, logP, polar surface area) and structural features (e.g., topological indices, 3D descriptors) is calculated.

Model Building: Statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms are used to build a model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously validated using internal and external test sets of compounds.

A validated QSAR model can then be used to predict the activity of new, unsynthesized analogs, guiding the design of more potent compounds.

De Novo Design and Virtual Screening Approaches for Novel Pyrrolo[2,3-c]pyridazine Analogs

Computational chemistry also offers powerful tools for the design of entirely new molecules.

De Novo Design: This approach involves building novel molecular structures from scratch within the constraints of a target's binding site. Algorithms can piece together molecular fragments to generate new molecules that are predicted to have high binding affinity. This could be used to design novel pyrrolo[2,3-c]pyridazine analogs with improved properties.

Virtual Screening: This technique involves computationally screening large libraries of virtual compounds to identify those that are most likely to bind to a target of interest. A validated docking protocol or a QSAR model can be used to rapidly evaluate thousands or even millions of compounds. This is a cost-effective way to identify promising hits for further investigation, including novel derivatives of the 4-bromo-7H-pyrrolo[2,3-c]pyridazine scaffold.

Mechanistic Computational Studies of Chemical Reactions

A comprehensive search of publicly available scientific literature and research databases did not yield any specific mechanistic computational studies focusing on the chemical reactions of 4-bromo-7H-pyrrolo[2,3-c]pyridazine .

While computational chemistry, particularly methods like Density Functional Theory (DFT), is a powerful tool for investigating reaction mechanisms, transition states, and energy profiles of heterocyclic compounds, there is no specific research applying these methods to elucidate the reaction pathways of 4-bromo-7H-pyrrolo[2,3-c]pyridazine in the accessible literature. Studies on related but distinct molecules, such as other pyridazine derivatives or different pyrrolopyrimidine isomers, have utilized these computational techniques. gsconlinepress.comnih.govresearchgate.netnih.govmdpi.commdpi.comresearchgate.net However, the direct application of these methodologies to provide detailed mechanistic insights, including specific energy barriers and transition state geometries for reactions involving 4-bromo-7H-pyrrolo[2,3-c]pyridazine , has not been reported.

Therefore, it is not possible to provide detailed research findings or data tables on the mechanistic computational studies of chemical reactions for this specific compound at this time.

Advanced Spectroscopic and Characterization Techniques in Pyrrolo 2,3 C Pyridazine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 4-bromo-7H-pyrrolo[2,3-c]pyridazine, both ¹H and ¹³C NMR spectroscopy would be essential for unambiguous structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for each of the non-equivalent protons in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons, with electron-withdrawing groups and aromatic rings typically shifting signals to a higher frequency (downfield). The protons on the pyrrole (B145914) and pyridazine (B1198779) rings would appear in the aromatic region, and their coupling patterns (spin-spin splitting) would provide crucial information about the connectivity of the atoms. The N-H proton of the pyrrole ring would likely appear as a broad singlet, and its chemical shift could be concentration and solvent-dependent.

Expected ¹H and ¹³C NMR Data (Hypothetical):

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
H-37.0 - 7.5110 - 120
C-3110 - 120
C-3a125 - 135
C-4115 - 125
H-57.8 - 8.2130 - 140
C-5130 - 140
H-68.5 - 9.0145 - 155
C-6145 - 155
C-6a140 - 150
N-H11.0 - 13.0

Note: These are estimated chemical shift ranges and would require experimental verification.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital technique for determining the molecular weight and elemental composition of a compound. For 4-bromo-7H-pyrrolo[2,3-c]pyridazine (C₆H₄BrN₃), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the molecular formula.

The mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of the bromine atom, with two major peaks of nearly equal intensity for the ⁷⁹Br and ⁸¹Br isotopes. The fragmentation pattern observed in the mass spectrum would offer further structural insights, as the molecule would break apart in a predictable manner upon ionization. Common fragmentation pathways could involve the loss of the bromine atom or cleavage of the heterocyclic rings.

Expected Mass Spectrometry Data:

Ion m/z (relative to ⁷⁹Br) m/z (relative to ⁸¹Br) Notes
[M]⁺196.96198.96Molecular ion
[M-Br]⁺118.04118.04Loss of bromine atom
[M-HCN]⁺170.96172.96Loss of hydrogen cyanide

Note: The m/z values are calculated based on the most abundant isotopes and the fragmentation pattern is hypothetical.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 4-bromo-7H-pyrrolo[2,3-c]pyridazine would display characteristic absorption bands corresponding to the vibrations of its specific bonds.

Key expected absorptions include:

N-H stretch: A peak in the region of 3200-3400 cm⁻¹, characteristic of the N-H bond in the pyrrole ring. This peak may be broad due to hydrogen bonding.

C-H stretch (aromatic): Peaks typically appear above 3000 cm⁻¹.

C=C and C=N stretches: A series of absorptions in the 1400-1650 cm⁻¹ region, indicative of the aromatic rings.

C-Br stretch: A strong absorption in the fingerprint region, typically between 500-700 cm⁻¹.

Hypothetical IR Data:

Functional Group Wavenumber (cm⁻¹)
N-H stretch~3300
Aromatic C-H stretch~3100
C=N stretch~1620
C=C stretch~1580, 1470
C-Br stretch~650

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive structural information for crystalline solids. If a suitable single crystal of 4-bromo-7H-pyrrolo[2,3-c]pyridazine can be grown, this technique can determine the precise three-dimensional arrangement of atoms in the crystal lattice. The resulting crystal structure would confirm the connectivity of the atoms and provide accurate measurements of bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-stacking. This technique is also invaluable for analyzing how the molecule might interact with biological targets, such as proteins, by determining the structure of ligand-protein complexes.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for both the purification of 4-bromo-7H-pyrrolo[2,3-c]pyridazine and the assessment of its purity.

Column Chromatography: This is a standard method for the purification of synthetic compounds. In the synthesis of related compounds, flash column chromatography using silica (B1680970) gel as the stationary phase is commonly employed. The mobile phase would typically be a mixture of a nonpolar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane), with the polarity of the eluent optimized to achieve good separation of the desired product from any impurities or starting materials.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique used to determine the purity of a sample. A reversed-phase HPLC method would likely be used, with a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol, often with a modifier like formic acid or trifluoroacetic acid). The purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram.

Typical Chromatographic Conditions:

Technique Stationary Phase Mobile Phase (Example)
Column ChromatographySilica GelHexane/Ethyl Acetate gradient
HPLCC18Water/Acetonitrile with 0.1% Formic Acid

Future Directions and Emerging Research Avenues for 4 Bromo 7h Pyrrolo 2,3 C Pyridazine

Development of Selective and Potent Inhibitors Targeting Specific Disease Pathways

The 7H-pyrrolo[2,3-d]pyrimidine core, a close structural relative of the pyrrolo[2,3-c]pyridazine system, is a key component in a number of approved tyrosine kinase inhibitors. bohrium.com This precedent underscores the potential of the 4-bromo-7H-pyrrolo[2,3-c]pyridazine scaffold in generating highly selective and potent inhibitors for various kinases implicated in disease. Future research will likely focus on the strategic modification of this scaffold to achieve enhanced selectivity and potency against specific kinase targets.

One promising avenue is the development of covalent inhibitors. By incorporating a reactive group that can form a permanent bond with a specific amino acid residue within the target protein's active site, researchers can achieve high potency and prolonged duration of action. For instance, derivatives of the related 7H-pyrrolo[2,3-d]pyrimidine scaffold have been successfully developed as selective covalent irreversible inhibitors of Interleukin-2-inducible T-cell kinase (Itk), a crucial target in inflammatory and autoimmune diseases. nih.govresearchgate.net A similar strategy could be applied to 4-bromo-7H-pyrrolo[2,3-c]pyridazine to target other kinases with accessible cysteine residues.

Furthermore, the strategic placement of substituents on the pyrrolo[2,3-c]pyridazine ring can significantly influence selectivity. For example, in the development of protein kinase B (PKB/Akt) inhibitors, optimization of lipophilic substitutions on a related pyrrolopyrimidine core led to compounds with over 150-fold selectivity for PKB over the closely related PKA. nih.gov This highlights the importance of exploring diverse chemical modifications to fine-tune the inhibitory profile of 4-bromo-7H-pyrrolo[2,3-c]pyridazine derivatives.

Application in Novel Therapeutic Areas beyond Current Scope

While much of the initial focus on pyrrolo[2,3-c]pyridazine and related scaffolds has been in oncology, the versatility of this heterocyclic system opens doors to a wide range of other therapeutic areas. The pyridazine (B1198779) ring itself is recognized for its ability to participate in hydrogen bonding and can serve as a bioisosteric replacement for other aromatic rings, making it an attractive component in drug design for various targets. nih.gov

Emerging research suggests potential applications in:

Inflammatory and Autoimmune Diseases: As demonstrated by the development of Itk inhibitors, the pyrrolo[2,3-c]pyridazine scaffold could be exploited to target other kinases involved in immune signaling pathways, offering new treatment options for conditions like rheumatoid arthritis and psoriasis. nih.govnih.gov

Neurodegenerative Diseases: Kinase dysregulation is also a hallmark of many neurodegenerative disorders. Targeting specific kinases within the central nervous system with brain-penetrant pyrrolo[2,3-c]pyridazine derivatives could represent a novel therapeutic strategy.

Infectious Diseases: The structural motifs present in pyrrolo[2,3-c]pyridazines could be adapted to inhibit essential enzymes in bacteria, viruses, or fungi. For example, some pyrano[2,3-c]pyridazine derivatives have shown promising antimicrobial activity. nih.gov

Gastrointestinal Disorders: Certain pyrrolo[3,2-c]pyridine derivatives have demonstrated excellent inhibitory activity against gastric acid secretion, suggesting a potential role for related pyridazine compounds in treating peptic ulcer disease. google.com

Integration with Artificial Intelligence and Machine Learning for Accelerated Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize drug discovery, and the development of 4-bromo-7H-pyrrolo[2,3-c]pyridazine derivatives is no exception. researchgate.net These computational tools can significantly accelerate the identification and optimization of new drug candidates. youtube.com

Key applications of AI and ML in this context include:

Predictive Modeling: AI algorithms can be trained on large datasets of chemical structures and their biological activities to predict the efficacy and potential toxicity of novel pyrrolo[2,3-c]pyridazine derivatives. youtube.com This allows for the virtual screening of vast chemical libraries, prioritizing the synthesis of compounds with the highest probability of success. researchgate.net

De Novo Drug Design: Generative AI models can design entirely new molecules based on the 4-bromo-7H-pyrrolo[2,3-c]pyridazine scaffold, optimized for specific target interactions and desired physicochemical properties.

Structure-Activity Relationship (SAR) Analysis: ML can help elucidate complex relationships between the chemical structure of pyrrolo[2,3-c]pyridazine derivatives and their biological activity. youtube.com This understanding can guide the rational design of more potent and selective compounds. For instance, computational approaches like 3D-QSAR and molecular docking have been used to guide the design of novel c-Met kinase inhibitors based on a pyrrolo[2,3-b]pyridine scaffold. scilit.com

While AI and ML offer immense potential, challenges such as data quality, model interpretability, and ethical considerations need to be addressed to fully realize their impact on drug discovery. youtube.com

Exploration of Prodrug Strategies and Advanced Drug Delivery Systems for Pyrrolo[2,3-c]pyridazine Derivatives

To enhance the therapeutic potential of 4-bromo-7H-pyrrolo[2,3-c]pyridazine derivatives, researchers are exploring prodrug strategies and advanced drug delivery systems. Prodrugs are inactive or less active precursors that are converted into the active drug within the body, often at the target site. This approach can improve a drug's pharmacokinetic properties, such as solubility, stability, and oral bioavailability, while minimizing off-target effects. nih.gov

For instance, in the development of inhibitors for Protein Kinase B (PKB), a carboxamide-based prodrug approach was successfully employed to overcome issues of rapid metabolism and low oral bioavailability seen with the parent amine-containing compounds. nih.gov Similar strategies could be applied to pyrrolo[2,3-c]pyridazine derivatives to improve their drug-like properties. nih.gov

Advanced drug delivery systems, such as nanoparticles and liposomes, offer another avenue for improving the therapeutic index of these compounds. These carriers can protect the drug from degradation, control its release profile, and even target it to specific tissues or cells, thereby increasing efficacy and reducing systemic toxicity.

Investigation of Multitargeting Approaches with the Pyrrolo[2,3-c]pyridazine Scaffold

The complexity of many diseases, particularly cancer, often involves the dysregulation of multiple signaling pathways. This has led to a growing interest in multitargeted therapies, where a single drug is designed to interact with several key targets simultaneously. bohrium.com The pyrrolo[2,3-c]pyridazine scaffold is well-suited for this approach due to its chemical tractability and ability to be functionalized at multiple positions. rsc.org

By strategically combining pharmacophoric elements from different inhibitors, it is possible to design hybrid molecules with dual or multitarget activity. mdpi.com For example, researchers have successfully developed dual inhibitors of Janus kinases (JAKs) and histone deacetylases (HDACs) based on the pyrrolo[2,3-d]pyrimidine scaffold for the treatment of refractory solid tumors. acs.org This strategy of molecular hybridization could be extended to the 4-bromo-7H-pyrrolo[2,3-c]pyridazine core to create novel agents that address multiple disease drivers.

The development of multi-kinase inhibitors is a particularly active area of research. Several studies have reported the design and synthesis of pyrrolo[2,3-d]pyrimidine derivatives that inhibit multiple tyrosine kinases, such as EGFR, Her2, VEGFR2, and CDK2. bohrium.comnih.gov These compounds have shown promise in overcoming the limitations of single-target agents, such as the development of drug resistance. researchgate.net

Sustainable Synthesis and Green Chemistry Principles in Pyrrolo[2,3-c]pyridazine Production

As the development of 4-bromo-7H-pyrrolo[2,3-c]pyridazine derivatives progresses towards clinical applications, the need for sustainable and environmentally friendly manufacturing processes becomes paramount. Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances throughout the lifecycle of a chemical product.

Future research in this area will focus on:

Developing Efficient Synthetic Routes: This includes catalyst-free tandem reactions and one-pot multicomponent reactions that minimize waste and improve atom economy. nih.govnih.gov

Utilizing Greener Solvents and Reagents: Replacing hazardous solvents and reagents with more environmentally benign alternatives is a key aspect of green chemistry.

Employing Catalysis: The use of catalysts, including biocatalysts and organocatalysts, can lead to more efficient and selective reactions under milder conditions. nih.gov For example, microwave-assisted synthesis has been shown to accelerate reactions and increase yields in the preparation of related pyrrolo[1,2-b]pyridazines. researchgate.net

By incorporating green chemistry principles from the early stages of drug development, the environmental impact of producing these potentially life-saving medicines can be significantly reduced.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.